2-Phenyl-3(2H)-pyridazinone

描述

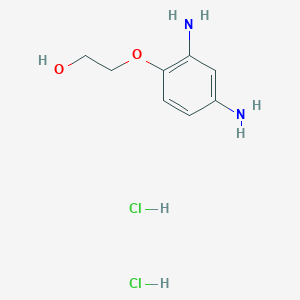

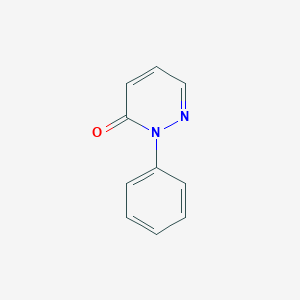

2-Phenyl-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone ring with a phenyl group attached at the second position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3(2H)-pyridazinone typically involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydropyridazinone derivatives.

Substitution: The phenyl group and the pyridazinone ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted phenyl and pyridazinone derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-Phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

相似化合物的比较

2-Phenylpyridazine: Similar structure but lacks the keto group.

3-Phenyl-2H-pyridazinone: Isomeric form with the phenyl group at a different position.

2-Phenyl-4H-pyridazinone: Another isomer with a different hydrogen arrangement.

Uniqueness: 2-Phenyl-3(2H)-pyridazinone is unique due to its specific arrangement of the phenyl group and the keto group, which imparts distinct chemical and biological properties compared to its isomers and analogs.

属性

IUPAC Name |

2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOMTEBFEFQJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161695 | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14135-63-8 | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

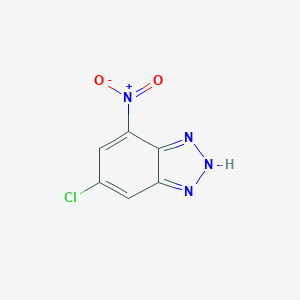

Q1: What is the primary mechanism of action of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) as a herbicide?

A1: Pyrazon primarily acts by inhibiting the Hill reaction, a crucial step in photosynthesis. This inhibition disrupts the light-dependent reactions of photosynthesis, ultimately hindering plant growth and development. [, ]

Q2: Does pyrazon impact other plant processes besides photosynthesis?

A2: Research suggests that pyrazon, particularly its derivatives with specific substitutions, can also interfere with carotenoid biosynthesis, leading to chlorophyll photodestruction. Additionally, some derivatives affect the composition of chloroplast membrane polar lipids. []

Q3: How does the effect of pyrazon on photosynthesis translate to observable symptoms in plants?

A3: Inhibition of photosynthesis by pyrazon leads to a reduction in dry matter production. As pyrazon accumulates in plant tissues, it eventually causes wilting, collapse, and death of the plant. []

Q4: Are there visible effects of pyrazon on chloroplast structure?

A4: Yes, pyrazon treatment can cause chloroplasts to become spherical and swollen, losing their typical discoid shape. Additionally, grana formation is inhibited, thylakoids swell and disintegrate, and lipid globules increase in size and number. []

Q5: How does the trifluoromethyl substitution on the phenyl ring of pyrazon affect its activity?

A5: Adding a trifluoromethyl group to the phenyl ring, along with dimethyl substitution on the amine, significantly enhances pyrazon's herbicidal activity. This is attributed to two factors: increased resistance to metabolic detoxification in plants and interference with chloroplast development. []

Q6: What is the role of dimethyl substitution on the amine group of pyrazon?

A6: Dimethyl substitution on the amine group, in conjunction with the trifluoromethyl substitution on the phenyl ring, is crucial for enhancing pyrazon's resistance to metabolic breakdown and its ability to disrupt chloroplast development. This dual action makes these derivatives considerably more potent herbicides. [, ]

Q7: How does pyrazon's structure influence its interaction with the photosynthetic apparatus?

A7: While pyrazon itself inhibits the Hill reaction, derivatives with specific substitutions, like a trifluoromethyl group on the phenyl ring and a dimethyl group on the amine, demonstrate a broader impact. These modifications enable the compound to bind to the photosynthetic apparatus, potentially between the plastoquinone (PQ) pool and the secondary quinone electron acceptor (QB), leading to the observed effects on electron transport and chlorophyll fluorescence. [, ]

Q8: How do tolerant plant species like sugar beets metabolize pyrazon?

A8: Sugar beets primarily detoxify pyrazon by converting it into N-glucosyl pyrazon, a non-toxic conjugate. This metabolic pathway contributes to the selectivity of pyrazon, as susceptible species like common lambsquarters lack this detoxification mechanism. [, ]

Q9: Is there variation in pyrazon metabolism among different red beet lines?

A9: Yes, studies on red beet inbred lines revealed a range (44% to 76%) in their ability to convert pyrazon to its N-glucoside form. This suggests that genetic variation within a species can influence the rate of pyrazon metabolism and, consequently, herbicide tolerance. []

Q10: What factors influence the rate of N-glucosyl pyrazon formation in tolerant species?

A10: Light and carbohydrate status significantly influence N-glucosyl pyrazon formation in red beet. The conversion rate is higher in the light and dependent on the leaf tissue's carbohydrate reserves. Supplementing sucrose to leaf discs in the dark can restore N-glucoside formation to levels observed in the light. []

Q11: How persistent is pyrazon in the soil environment?

A12: Pyrazon exhibits moderate persistence in soil, with its degradation primarily attributed to microbial activity. Factors such as soil organic matter content and rainfall influence its persistence. Higher organic matter content generally leads to increased adsorption and slower degradation. [, ]

Q12: What is the primary route of pyrazon dissipation in the soil?

A13: Microbial degradation is the main route of pyrazon disappearance from soil. Studies show that the presence of pyrazon stimulates bacterial growth, indicating its utilization as a carbon source by soil microorganisms. [, ]

Q13: What analytical techniques are commonly employed to study pyrazon and its metabolites?

A15: Researchers frequently utilize techniques like thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and spectrophotometry to identify and quantify pyrazon and its metabolites in various matrices, including plant tissues, soil extracts, and water samples. [, , , , , ]

Q14: How is the movement and distribution of pyrazon in soil investigated?

A16: Scientists often employ radiolabeled pyrazon, incorporating either tritium (3H) or carbon-14 (14C), to track its movement and distribution within the soil profile. This allows for a more precise assessment of its fate and potential for leaching. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)